
N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as CPOP, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in drug development. CPOP belongs to the class of compounds known as cyclohexylamines and is structurally similar to the well-known analgesic drug, ketamine.
Mécanisme D'action
CPOP acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, CPOP inhibits the influx of calcium ions into the cell, which can lead to the activation of various signaling pathways and the release of neurotransmitters such as glutamate and dopamine. This mechanism of action is similar to that of ketamine, which has been shown to have rapid antidepressant effects.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects, including the modulation of glutamate and dopamine release, the reduction of inflammation, and the promotion of neurogenesis. These effects may be responsible for its antidepressant, anxiolytic, and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPOP is its rapid onset of action and long-lasting effects, which make it a useful tool for studying the mechanisms of depression, anxiety, and chronic pain. However, CPOP has several limitations, including its low solubility in water and its potential toxicity at high doses. These limitations may make it difficult to use CPOP in certain experimental settings.
Orientations Futures
There are several future directions for the study of CPOP. One area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of depression, anxiety, and chronic pain. Another area of research is the investigation of the neuroprotective effects of CPOP and its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further studies are needed to determine the optimal dosing and administration of CPOP to minimize its potential toxicity and maximize its therapeutic effects.
Conclusion:
In conclusion, CPOP is a promising compound with potential applications in drug development. Its rapid onset of action, long-lasting effects, and neuroprotective properties make it a promising candidate for the treatment of depression, anxiety, and chronic pain. However, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential applications as an antidepressant, anxiolytic, and analgesic agent. Several preclinical studies have shown that CPOP has a rapid onset of action and long-lasting effects, making it a promising candidate for the treatment of depression, anxiety, and chronic pain. CPOP has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-24-16-8-7-13(19)10-15(16)20-18(23)12-9-17(22)21(11-12)14-5-3-2-4-6-14/h7-8,10,12,14H,2-6,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUBBZUBDARKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide](/img/structure/B4239941.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4239947.png)
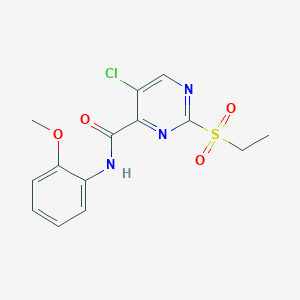
![1-(3-chlorophenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4239960.png)
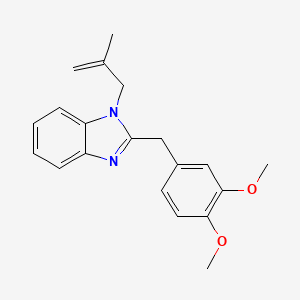
![N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4239984.png)
![4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid](/img/structure/B4239987.png)
![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4239990.png)
![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4239999.png)
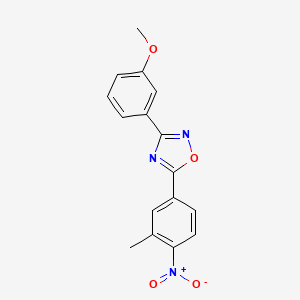
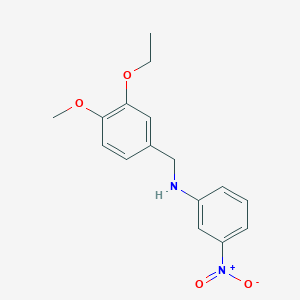
![2-(4-{[(3-chlorophenyl)amino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4240025.png)
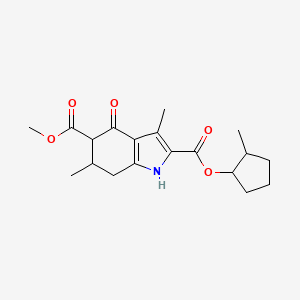
![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)